molecular formula C2H4AsO5- B1243799 Arsonoacetic acid anion

Arsonoacetic acid anion

Cat. No. B1243799
M. Wt: 182.97 g/mol
InChI Key: SIYRQHPXBLWQRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Arsonoacetic acid anion is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of arsonoacetic acid. It is a conjugate base of an arsonoacetic acid.

Scientific Research Applications

Biochemical Action as Phosphate Analogues

Arsonoacetic acid anion has been studied for its biochemical actions, particularly as a phosphate analogue. It has been found to interact with enzymes like pyruvate dehydrogenase, 2-oxoglutarate dehydrogenase, and others due to its structural similarity to phosphate groups (Dixon, 1996).

Antitumor Activity

Research has shown that 2-Arsonoacetic acid can inhibit tumor cell proliferation via apoptosis and cell cycle arrest, specifically in studies involving SMMC-7721 cells (Wang, Wei, & Lv, 2009).

Development of Tumor-specific Prodrugs

Arsonoacetic acid anion has been utilized in the synthesis of tumor cell-selective prodrugs. Studies involve its combination with iron oxide nanoparticles, forming a platform for developing sensitive tumor-specific prodrugs (Minehara et al., 2012).

pH-responsive Aggregation in Biomedical Applications

Arsonoacetic acid-modified superparamagnetic iron oxide has been developed for pH-responsive aggregation under slightly acidic conditions. This characteristic is significant in biomedical applications, such as drug delivery and imaging (Minehara, Naka, Tanaka, Narita, & Chujo, 2011).

Interaction with Enzymes

Arsonoacetate has been reported to inhibit succinic dehydrogenase activity in organisms like Tetrahymena geleii, indicating its potential impact on metabolic processes (Seaman, 1952).

Coordination Complex Structures

Studies have focused on the coordination complex structures of arsonoacetic acid, examining its interactions with various metals, which is essential in the field of organometallic chemistry and material science (Nicholson, Wilson, & Nancekivell, 2013).

Environmental Impact

Research has also been conducted on microorganisms capable of utilizing compounds containing the carbon-arsenic bond, like arsonoacetate, indicating its significance in environmental studies and bioremediation efforts (Quinn & McMullan, 1995).

properties

Product Name

Arsonoacetic acid anion

Molecular Formula

C2H4AsO5-

Molecular Weight

182.97 g/mol

IUPAC Name

2-arsonoacetate

InChI

InChI=1S/C2H5AsO5/c4-2(5)1-3(6,7)8/h1H2,(H,4,5)(H2,6,7,8)/p-1

InChI Key

SIYRQHPXBLWQRE-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])[As](=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arsonoacetic acid anion
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Arsonoacetic acid anion
Reactant of Route 3
Arsonoacetic acid anion
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Arsonoacetic acid anion
Reactant of Route 5
Arsonoacetic acid anion

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